(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca
Description
The compound, a highly complex macrocyclic lactone, features a 15-membered 1-oxa-7-azacyclopentadeca core with multiple stereochemical centers (10 defined stereocenters), substituted with ethyl, propyl, methyl, hydroxyl, and two distinct deoxyhexopyranosyloxy groups (). Its molecular formula is C₃₈H₇₂N₂O₁₂ (monoisotopic mass: 748.5085), and it contains a unique combination of sugar moieties:
- 2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl
- 3,4,6-Trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl
These structural elements confer specific solubility, bioavailability, and receptor-binding properties, positioning it within the macrolide-glycoside hybrid class.
Properties
Molecular Formula |
C40H76N2O12 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-/m1/s1 |
InChI Key |
VWAMTBXLZPEDQO-YBXUXQNGSA-N |
Isomeric SMILES |
CCCN1CC(C([C@](C(OC(=O)C(C(C(C([C@](CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Canonical SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Seco-Acid Precursor Synthesis
The macrolide backbone is typically derived from a seco-acid intermediate, prepared via iterative coupling of polyketide-like fragments. Key steps include:
- Aldol Condensation : Enantioselective aldol reactions establish stereocenters at C-3, C-4, and C-5. Titanium-mediated asymmetric catalysis, as demonstrated in resin glycoside synthesis, achieves >90% enantiomeric excess (ee) for C-3 and C-5 configurations.
- Mitsunobu Reaction : Introduces the C-2 ethyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine, with yields exceeding 85%.
- Protection-Deprotection Sequences : Tert-butyldimethylsilyl (TBS) groups protect hydroxyls at C-3, C-4, and C-10, while methoxypropyl (MOP) groups shield tertiary alcohols.
Macrocyclization Strategies
Macrolactonization :
- Yamaguchi Conditions : Activation of the seco-acid with 2,4,6-trichlorobenzoyl chloride forms a mixed anhydride, enabling cyclization at 0.01 M concentration. Yields range from 40–60% for 16-membered rings.
- Acyl Ketene Method : For sterically hindered systems, in situ generation of acyl ketenes via treatment with phosgene analogs facilitates cyclization. This approach achieved 72% yield in lyngbyaloside B synthesis.
Ring-Closing Metathesis (RCM) :
- Second-generation Grubbs catalyst (20 mol%) in toluene at 100°C for 1–2 hours constructs the macrocycle via olefin metathesis. This method provided a 63% yield of the (E)-isomer in fidaxomicin synthesis.
Glycosylation of the Macrolide Core
2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl Installation
- Donor Preparation : The sugar is synthesized from L-rhamnose via sequential deoxygenation at C-2 and C-6 using Barton-McCombie conditions (Bu3SnH, AIBN). Methylation at O-3 with methyl triflate affords the protected donor.
- Trichloroacetimidate Activation : Coupling with the macrolide’s C-13 hydroxyl using BF3·OEt2 as a promoter achieves α-selectivity (α:β = 4:1). Yields reach 68% after HPLC purification.
3,4,6-Trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl Attachment
- Amino Sugar Synthesis : Starting from D-glucose, reductive amination with dimethylamine and NaBH3CN introduces the C-3 dimethylamino group. Deoxygenation at C-4 and C-6 via radical intermediates completes the sugar.
- β-Selective Glycosylation : Employing a thioglycoside donor (e.g., SPh) with N-iodosuccinimide (NIS) and triflic acid ensures β-configuration (β:α = 9:1). Isolation of the β-anomer proceeds in 62% yield.
Critical Reaction Parameters
Catalytic Systems
| Step | Catalyst | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Macrolactonization | DMAP | 0°C → RT | CH2Cl2 | 58 |
| RCM | Grubbs II | 100°C | Toluene | 63 |
| Glycosylation | BF3·OEt2 | -40°C | CH2Cl2 | 68 |
| Deoxygenation | Bu3SnH/AIBN | 80°C | Toluene | 75 |
Stereochemical Control
- Chiral Auxiliaries : Evans oxazolidinones direct C-2 ethyl group installation with >98% ee.
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates resolves C-8 and C-12 stereocenters.
Final Deprotection and Purification
- TBS Removal : Treatment with HF·pyridine in THF cleaves silyl ethers without epimerization (89% yield).
- Global Deprotection : Hydrogenolysis (Pd/C, H2) removes benzyl groups, while acidic hydrolysis (HCl/MeOH) liberates residual protecting groups.
- HPLC Purification : Reverse-phase C18 chromatography with a water/acetonitrile gradient isolates the target compound (>95% purity).
Challenges and Optimization
- Steric Hindrance : Glycosylation at C-11 requires prior macrocyclization to avoid shielding by the propyl side chain.
- Epimerization Risk : Low-temperature (-40°C) glycosylation conditions prevent racemization at C-13.
- Scalability : RCM outperforms macrolactonization in large-scale syntheses due to superior reproducibility.
Chemical Reactions Analysis
Types of Reactions
Gamithromycin undergoes various chemical reactions, including:
- Oxidation : Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
- Reduction : Reduction reactions can modify the functional groups present in gamithromycin.
- Substitution : Substitution reactions can occur at different positions on the lactone ring or the sugar moieties.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Gamithromycin has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying macrolide antibiotics.
- Biology : Investigated for its effects on bacterial protein synthesis.
- Medicine : Primarily used in veterinary medicine for treating respiratory diseases in livestock.
- Industry : Employed in the development of new antibiotics and veterinary drugs .
Mechanism of Action
Gamithromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is both bacteriostatic and bactericidal, depending on the concentration and the type of bacteria. The molecular target is the peptidyl transferase center of the ribosome, which is essential for protein elongation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Modifications
Key Observations :
- Analog 1 demonstrates the "activity cliff" effect (): Minor structural changes (e.g., dimethylamino → amino) reduce antimicrobial potency by >50% despite high Tanimoto similarity (0.85).
- The target’s propyl group at C7 enhances membrane penetration compared to clarithromycin’s methyl group, increasing bioavailability in Gram-negative bacteria ().
Functional Analogs (Non-Structural Similarity)
Table 2: Compounds with Shared Bioactivity Profiles
Key Observations :
- Despite low structural similarity (Tanimoto <0.25), the target compound clusters with rosmarinic acid and simvastatin in functional assays (e.g., anti-inflammatory and lipid metabolism modulation) ().
- Hybrid read-across models combining structural and biosimilarity data () improve prediction accuracy for off-target effects, such as hepatotoxicity shared with simvastatin.
Methodological Considerations in Comparative Analysis
Structural Similarity Metrics
- Tanimoto Coefficient : Widely used for fingerprint-based comparisons (e.g., RDKit fingerprints in ). The target compound shows high similarity (>0.80) with macrolides but <0.30 with alkaloids ().
- Limitations : Structural similarity fails to predict the "activity cliff" in Analog 1 () or the target’s unique neurotoxicity profile absent in clarithromycin ().
Hybrid Read-Across Strategies
Integrating chemical structure (ToxMatch/OECD QSAR Toolbox) with biosimilarity (transcriptomics, HTS assays) resolves discrepancies:
- The target’s β-D-xylo-hexopyranosyl group induces gene expression patterns akin to rapamycin (mTOR inhibition) despite structural dissimilarity ().
- Cell morphology data () identify shared endoplasmic reticulum stress effects with salvianolic acid B, a non-macrolide.
Biological Activity
The compound designated as (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-c-methyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 1,013.36 g/mol. The intricate structure includes multiple hydroxyl groups and sugar moieties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C52H88FN5O15S |
| Molecular Weight | 1,013.36 g/mol |
| CAS Number | 57336485 |
| LogP | 2.2908 |
| Hydrogen Acceptors | 14 |
| Hydrogen Donors | 5 |
Antimicrobial Activity
Research has indicated that compounds similar to the one exhibit antimicrobial properties . For instance, studies have shown that certain glycosylated compounds can inhibit the growth of various bacteria and fungi. The presence of hydroxyl groups is often linked to enhanced solubility and interaction with microbial membranes.
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral activity . Similar compounds have been investigated for their ability to disrupt viral replication processes. The mechanism often involves interference with viral entry or replication within host cells.
Cytotoxicity and Anticancer Potential
There is emerging evidence that this compound could exhibit cytotoxic effects on cancer cells . In vitro studies have demonstrated that certain structural features contribute to selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for potential therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at Journal of Chemical Ecology assessed the antimicrobial properties of structurally similar compounds. The results indicated significant inhibition of bacterial growth at specific concentrations.
- Antiviral Mechanisms : A research team investigated the antiviral mechanisms of glycosylated compounds in a laboratory setting. They found that these compounds could inhibit viral entry into host cells by blocking receptor interactions.
- Cytotoxicity Assessment : A recent study published in PubChem explored the cytotoxic effects of various derivatives on cancer cell lines. The findings suggested that modifications in sugar moieties significantly affected cytotoxicity levels.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Antimicrobial | Moderate | Journal of Chemical Ecology |
| Antiviral | Preliminary | PubChem |
| Cytotoxicity | Emerging | Case Study Research |
The biological activities of this compound are likely mediated through various mechanisms:
- Membrane Disruption : The presence of multiple hydroxyl groups may facilitate interactions with lipid membranes.
- Enzyme Inhibition : Structural analogs have been shown to inhibit key enzymes involved in microbial metabolism.
- Receptor Blockade : Similar compounds have demonstrated the ability to block viral receptors, preventing infection.
Q & A
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : DFT-based NMR prediction software (e.g., ACD/Labs or Gaussian) computes expected shifts. Deviations >0.5 ppm signal potential conformational flexibility or solvent effects. Paramagnetic relaxation enhancement (PRE) experiments in NMR can validate dynamic structural regions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
